molecular formula C15H20INO3Si B1372208 Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate CAS No. 1142192-40-2

Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate

Cat. No. B1372208
CAS RN: 1142192-40-2
M. Wt: 417.31 g/mol
InChI Key: GQCXQIDDGFOWAC-UHFFFAOYSA-N
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Description

Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate (TIEP) is an organic compound commonly used in organic synthesis and laboratory experiments. It is a colorless solid and is soluble in most organic solvents. TIEP is a versatile reagent that is used in a variety of reactions, including Suzuki-Miyaura coupling reactions, Stille reactions, and Heck reactions. TIEP is a useful tool for chemists in the lab and has many potential applications in the field of scientific research.

Scientific Research Applications

  • Formation of Substituted Thiosuccinic Anhydrides and Lactones : Iodoalkyl tert-butyl carbonates and carbamates have been reported to undergo free-radical addition to thiomaleic anhydride, leading to the formation of substituted thiosuccinic anhydrides. These anhydrides, after specific treatments, afford lactones or lactams substituted in the alpha-position by a thiocarboxylic acid residue. This process demonstrates the compound's utility in constructing complex lactone and lactam structures with potential applications in various fields, including medicinal chemistry and material sciences (Crich & Rahaman, 2009).

  • Synthesis of Iodobenzene Derivatives : The compound has been involved in the synthesis of iodobenzene derivatives from alkynylsilanes and 1,3-dienes. This involves a cobalt-catalyzed Diels-Alder reaction followed by oxidation and iodination, showcasing the compound's role in facilitating complex reactions leading to the formation of iodobenzene derivatives, which are significant in various chemical industries (Möckel & Hilt, 2015).

  • Synthesis of Schiff Base Compounds : It has been used in the synthesis and characterization of Schiff base compounds. These compounds are known for their diverse applications, including their use as catalysts, pigments, and in medicinal chemistry. The study detailed the synthesis process, crystal and molecular structure, and provided insights into the thermal and spectroscopic properties of the compounds (Çolak et al., 2021).

  • Coordination Chemistry and Photophysical Properties : The compound has been mentioned in the context of synthesis and application of novel bodipy based fluorophores. This showcases its utility in the field of photophysical properties and materials science, particularly in the development of luminous probes with strong absorption and emission properties (Ulrich & Ziessel, 2004).

properties

IUPAC Name

tert-butyl [2-iodo-6-(2-trimethylsilylethynyl)pyridin-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO3Si/c1-15(2,3)20-14(18)19-12-8-7-11(17-13(12)16)9-10-21(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCXQIDDGFOWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=C(C=C1)C#C[Si](C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125258
Record name Carbonic acid, 1,1-dimethylethyl 2-iodo-6-[2-(trimethylsilyl)ethynyl]-3-pyridinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)-pyridin-3-YL carbonate

CAS RN

1142192-40-2
Record name Carbonic acid, 1,1-dimethylethyl 2-iodo-6-[2-(trimethylsilyl)ethynyl]-3-pyridinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 1,1-dimethylethyl 2-iodo-6-[2-(trimethylsilyl)ethynyl]-3-pyridinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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